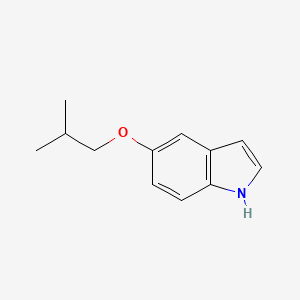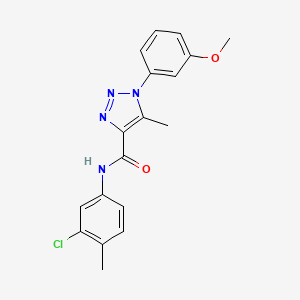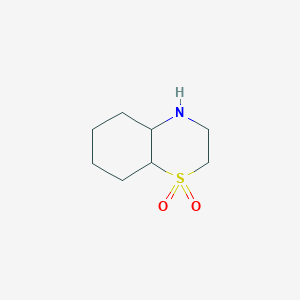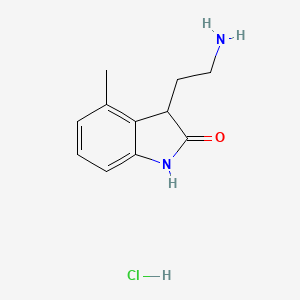
5-(2-methylpropoxy)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “5-(2-methylpropoxy)-1H-indole” belong to a class of organic compounds known as indoles, which are aromatic heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic and amidation reactions . For instance, aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Molecular Structure Analysis
The molecular structure of similar compounds often involves a combination of carbon, hydrogen, and oxygen atoms. For example, the compound “Propane, 2-methyl-1-propoxy-” has a molecular weight of 116.2013 and a chemical formula of C7H16O .Chemical Reactions Analysis
The chemical reactions of similar compounds can vary widely. For instance, the hydrolysis of phosphinates and phosphonates, which are related to the compound , can take place under both acidic and basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, aminomethyl propanol is soluble in water and has about the same density as water . Another compound, “Propane, 2-methyl-1-propoxy-”, has a boiling point of 334.2±35.0 °C and a density of 0.969±0.06 g/cm3 .Applications De Recherche Scientifique
Green Solvent
“5-(2-methylpropoxy)-1H-indole”, also known as methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents . This compound is sold under the brand name Rhodiasolv PolarClean .
Synthesis of Polymers and Copolymers
This compound is widely used in the synthesis of various polymers and copolymers. It has been used in the development of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing.
Development of High-Performance Materials
Synthesis of Stimuli-Responsive Polymers
Interaction with Biological Macromolecules
It is believed that “5-(2-methylpropoxy)-1H-indole” interacts with biological macromolecules such as proteins and nucleic acids through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This interaction can result in changes in the conformation and function of the macromolecules, which can lead to various biological effects.
Biochemical and Physiological Effects
“5-(2-methylpropoxy)-1H-indole” has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce the levels of pro-inflammatory cytokines and reactive oxygen species in various cell types. “5-(2-methylpropoxy)-1H-indole” has also been shown to have antibacterial and antifungal properties.
Versatility in Lab Experiments
One of the main advantages of using “5-(2-methylpropoxy)-1H-indole” in lab experiments is its versatility. This compound can be used in the synthesis of various polymers and copolymers, which can be tailored to specific applications.
Potential for Development of New Materials and Technologies
Safety and Hazards
Mécanisme D'action
Target of Action
It shares structural similarities with febuxostat , a non-purine selective inhibitor of xanthine oxidase (XO). XO is an enzyme that plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid. Inhibition of XO reduces the production of uric acid, which can be beneficial in conditions like gout .
Mode of Action
This inhibition could lead to a decrease in uric acid production .
Biochemical Pathways
If it acts similarly to febuxostat, it would affect the purine degradation pathway by inhibiting xanthine oxidase, thereby reducing the conversion of hypoxanthine to xanthine and xanthine to uric acid .
Pharmacokinetics
Febuxostat, a structurally similar compound, is rapidly absorbed when administered orally, with a median time to reach maximum plasma concentration of 05–13 hours . Febuxostat is metabolized via glucuronidation and oxidation, with only a small percentage of the dose being excreted unchanged via the kidneys .
Result of Action
If it acts similarly to febuxostat, it would result in significant decreases in serum and urinary uric acid concentrations and increases in serum and urinary xanthine concentrations .
Propriétés
IUPAC Name |
5-(2-methylpropoxy)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(2)8-14-11-3-4-12-10(7-11)5-6-13-12/h3-7,9,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSQGRDGLMYXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methylpropoxy)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B2438690.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2438691.png)
![3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2438692.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2438693.png)
![3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2438694.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2438697.png)

![(E)-methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438702.png)



![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2438710.png)